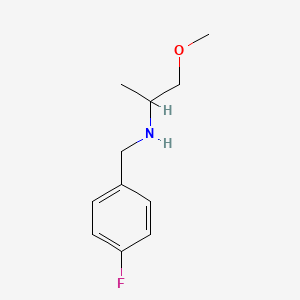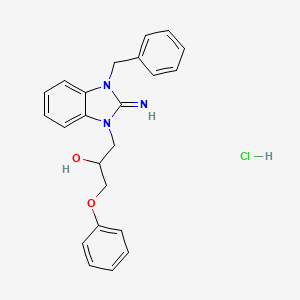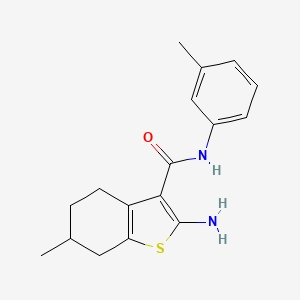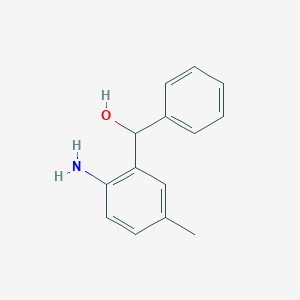
2-(3-Bromopropoxy)tetrahydro-2H-pyran
Overview
Description
2-(3-Bromopropoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H15BrO2. It is a bifunctional building block often used in organic synthesis studies due to its latent alcohol functionality, which can be generated using aqueous acid . This compound is also known by its synonym, 1-Bromo-3-(tetrahydropyranyloxy)propane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-1-propanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of stabilizers such as potassium carbonate is common to maintain the stability of the compound during storage .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acid to generate the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Alcohols: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Hydrolyzed Products: Formed through hydrolysis.
Scientific Research Applications
2-(3-Bromopropoxy)tetrahydro-2H-pyran is widely used in scientific research, particularly in organic synthesis studies. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)tetrahydro-2H-pyran involves its reactivity as a bifunctional building block. The compound can undergo various chemical transformations, such as substitution and elimination, to form different products. These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group, and the tetrahydropyran ring, which provides stability to the intermediate species .
Comparison with Similar Compounds
- 2-(Bromomethyl)tetrahydro-2H-pyran
- 3-Bromo-1-propanol
- 2-Bromoethanol
Comparison: 2-(3-Bromopropoxy)tetrahydro-2H-pyran is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in organic synthesis due to the presence of both the bromine atom and the tetrahydropyran ring .
Properties
IUPAC Name |
2-(3-bromopropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHUFQGDJLQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380745 | |
| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33821-94-2 | |
| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bomopropoxy)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in the synthesis of regioselectively functionalized glucose derivatives?
A1: In this study, this compound (BPTHP) acts as a reagent to introduce a protected 3-hydroxypropyl group onto specific hydroxyl groups of glucose derivatives []. This is a crucial step in synthesizing molecules with defined patterns of hydroxyl groups, which are important for biological recognition and activity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group on the glucose derivative attacks the carbon attached to the bromine in BPTHP, displacing the bromine atom. The tetrahydropyranyl (THP) group in BPTHP acts as a protecting group for the terminal hydroxyl, preventing unwanted side reactions. The THP group can be easily removed later using mild acidic conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
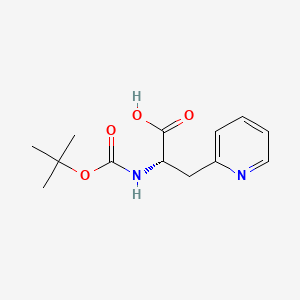


![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![3-(Aminomethyl)benzo[b]thiophene](/img/structure/B1272751.png)



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
